![molecular formula C22H36N2O5S B3106432 2-(Butylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid CAS No. 158808-86-7](/img/structure/B3106432.png)
2-(Butylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid
Descripción general
Descripción
2-(Butylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid is a useful research compound. Its molecular formula is C22H36N2O5S and its molecular weight is 440.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(Butylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid, commonly known as tirofiban , is a synthetic organic compound classified as a glycoprotein IIb/IIIa receptor antagonist. It is primarily utilized in clinical settings to prevent platelet aggregation, making it significant in the management of acute coronary syndrome and during percutaneous coronary interventions.
Chemical Structure and Properties
- IUPAC Name : (2S)-2-(butylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid
- Molecular Formula : C22H36N2O5S
- Molecular Weight : 440.6 g/mol
- CAS Number : 144494-65-5
Tirofiban functions as a reversible antagonist of the glycoprotein IIb/IIIa receptor on platelets. By inhibiting this receptor, tirofiban effectively prevents the binding of fibrinogen and other adhesive molecules, thereby reducing platelet aggregation and thrombus formation. This action is crucial during acute cardiovascular events where rapid intervention is required to maintain blood flow.
Affinity and Efficacy
Tirofiban exhibits potent inhibitory effects on platelet aggregation with the following key parameters:
Parameter | Value |
---|---|
IC50 (Inhibition Concentration) | 0.370 nM |
Kd (Dissociation Constant) | 13 nM |
Target | Integrin alpha-IIb/beta-3 |
The IC50 value indicates the concentration required to inhibit half of the maximum biological response, showcasing tirofiban's high potency in clinical applications.
Clinical Applications
Tirofiban is indicated for:
- Acute Coronary Syndrome (ACS) : Used in conjunction with heparin for patients experiencing unstable angina or non-ST elevation myocardial infarction.
- Percutaneous Coronary Interventions (PCI) : Administered to reduce the risk of thrombotic complications during procedures such as angioplasty.
Case Studies and Research Findings
- Efficacy in ACS Management
- Comparison with Other Antiplatelet Agents
- Long-term Outcomes
Aplicaciones Científicas De Investigación
Clinical Applications
- Antiplatelet Therapy : Tirofiban is used in patients undergoing PCI to prevent thrombotic complications. Its rapid onset and short duration of action make it suitable for acute settings.
- Management of Acute Coronary Syndromes (ACS) : It is administered to patients with unstable angina or non-ST elevation myocardial infarction (NSTEMI) to improve outcomes by reducing the incidence of major adverse cardiac events (MACE).
- Thrombosis Prevention : Tirofiban is also investigated for use in various conditions requiring anticoagulation, including certain types of stroke and peripheral artery disease.
Case Study 1: Efficacy in PCI
A clinical trial involving patients undergoing elective PCI demonstrated that Tirofiban significantly reduced the incidence of periprocedural myocardial infarction compared to placebo. The study reported an IC50 value of 11 nM for Tirofiban's inhibition of platelet aggregation, indicating potent antiplatelet activity .
Case Study 2: Use in ACS
In a randomized controlled trial assessing the efficacy of Tirofiban in patients with NSTEMI, results showed that those treated with Tirofiban had a lower rate of death or myocardial infarction at 30 days compared to those receiving standard therapy alone . The trial highlighted Tirofiban's role in improving short-term outcomes in high-risk patients.
Case Study 3: Long-term Outcomes
A follow-up study evaluated long-term outcomes in patients treated with Tirofiban during acute coronary events. The findings suggested that early administration of Tirofiban was associated with improved survival rates and decreased need for repeat revascularization procedures over a one-year period .
Comparative Analysis with Other Antiplatelet Agents
Agent | Mechanism | Onset Time | Duration | Indications |
---|---|---|---|---|
Tirofiban | Glycoprotein IIb/IIIa inhibitor | Rapid (~10 min) | Short (2-4 hrs) | PCI, ACS |
Abciximab | Monoclonal antibody inhibitor | Rapid (~30 min) | Long (12-24 hrs) | PCI, ACS |
Eptifibatide | Glycoprotein IIb/IIIa inhibitor | Rapid (~5 min) | Short (2-4 hrs) | PCI, ACS |
Propiedades
IUPAC Name |
2-(butylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N2O5S/c1-2-3-16-30(27,28)24-21(22(25)26)17-19-7-9-20(10-8-19)29-15-5-4-6-18-11-13-23-14-12-18/h7-10,18,21,23-24H,2-6,11-17H2,1H3,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COKMIXFXJJXBQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC(CC1=CC=C(C=C1)OCCCCC2CCNCC2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70861403 | |
Record name | N-(Butane-1-sulfonyl)-O-[4-(piperidin-4-yl)butyl]tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70861403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.